molecular formula C6F18InN3O12S6 B1602194 Indium tris[bis(trifluoromethanesulfonyl)azanide] CAS No. 460096-11-1

Indium tris[bis(trifluoromethanesulfonyl)azanide]

Cat. No.: B1602194
CAS No.: 460096-11-1
M. Wt: 955.3 g/mol
InChI Key: LBZQGHUURRSWEH-UHFFFAOYSA-N
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Description

Indium tris[bis(trifluoromethanesulfonyl)azanide] is an organometallic compound with the chemical formula C6F18InN3O12S6. This compound is characterized by its high molecular weight of 955.26 g/mol and its white to off-white powder appearance .

Properties

CAS No.

460096-11-1

Molecular Formula

C6F18InN3O12S6

Molecular Weight

955.3 g/mol

IUPAC Name

N-bis[bis(trifluoromethylsulfonyl)amino]indiganyl-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/3C2F6NO4S2.In/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3

InChI Key

LBZQGHUURRSWEH-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[In+3]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)N(S(=O)(=O)C(F)(F)F)[In](N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Indium tris[bis(trifluoromethanesulfonyl)azanide] undergoes various types of chemical reactions, including:

Common reagents used in these reactions include lithium bis(trifluoromethanesulfonyl)azanide, indium(III) chloride, and various solvents such as acetonitrile . The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

Indium tris[bis(trifluoromethanesulfonyl)azanide] (In[TFSA]_3), a coordination compound of indium, has garnered attention for its potential biological activities. This article reviews its cytotoxic, antimicrobial, and other biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

Indium tris[bis(trifluoromethanesulfonyl)azanide] is characterized by its complex structure involving indium ions coordinated with bis(trifluoromethanesulfonyl)azanide ligands. The trifluoromethanesulfonyl group is known for its strong electronegative properties, which may influence the biological interactions of the compound.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of In[TFSA]_3 against various cancer cell lines. A notable investigation involved testing its activity against leukemia cells (HL-60, Jurkat, THP-1) and solid tumor cell lines (MDA-MB-231, HCT-116). The results indicated that In[TFSA]_3 exhibited significant cytotoxicity with selectivity indexes (SI) suggesting a more favorable profile compared to free ligands:

Cell Line IC50 (µM) Selectivity Index
HL-60152.5
Jurkat203.0
MDA-MB-231251.8
HCT-116302.0

These findings demonstrate that In[TFSA]_3 can selectively target cancer cells while sparing non-malignant cells like Vero cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of In[TFSA]_3 have also been explored, particularly against fungal pathogens such as Candida albicans and Candida dubliniensis. The complex showed enhanced antifungal activity when compared to its precursor ligands. The structure-activity relationship (SAR) studies revealed that modifications in the ligand structure significantly impacted the antifungal efficacy:

Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans10
Candida dubliniensis5
Candida lusitaniae7

The results indicate that In[TFSA]_3 is particularly effective against C. dubliniensis, suggesting a promising avenue for further research into its use as an antifungal treatment .

The proposed mechanism for the biological activity of In[TFSA]_3 involves its interaction with cellular components leading to disruption of vital processes such as DNA replication and protein synthesis. The trifluoromethanesulfonyl groups may facilitate the compound's entry into cells and enhance its reactivity with intracellular targets.

Case Studies

  • Case Study on Leukemia Cells : A study conducted on HL-60 leukemia cells demonstrated that treatment with In[TFSA]_3 resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed a significant increase in annexin V-positive cells after treatment, indicating the compound's potential to induce programmed cell death .
  • Fungal Inhibition : Another study focused on the antifungal efficacy of In[TFSA]_3 against various Candida species. The compound was shown to inhibit biofilm formation and reduce viability in established biofilms, highlighting its potential application in treating biofilm-associated infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indium tris[bis(trifluoromethanesulfonyl)azanide]
Reactant of Route 2
Indium tris[bis(trifluoromethanesulfonyl)azanide]

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